4-Hydroxy-1,8-naphthyridine-3-carboxylic acid
Description
Properties
CAS No. |
37976-17-3 |
|---|---|
Molecular Formula |
C9H6N2O3 |
Molecular Weight |
190.16 g/mol |
IUPAC Name |
4-oxo-1H-1,8-naphthyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H6N2O3/c12-7-5-2-1-3-10-8(5)11-4-6(7)9(13)14/h1-4H,(H,13,14)(H,10,11,12) |
InChI Key |
KBPHGYUXEIDPPV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(NC=C(C2=O)C(=O)O)N=C1 |
Origin of Product |
United States |
Preparation Methods
Alkylation of 4-Hydroxy-1,8-naphthyridine Intermediates
A primary route involves alkylating the nitrogen atom at the 1-position of 4-hydroxy-1,8-naphthyridine-3-carboxylic acid derivatives. The patent US3149104A outlines a method where 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid reacts with alkyl halides (e.g., methyl iodide, ethyl iodide) in the presence of a base such as potassium hydroxide (KOH) or sodium ethoxide (NaOEt). The reaction is conducted in a mixed solvent system (ethanol-water) under reflux for extended periods (5–19 hours). For instance, Example 1 describes the synthesis of 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid using ethyl iodide, yielding a product with a melting point of 220.4–222.0°C after recrystallization.
Key steps include:
- Dissolving the starting material (e.g., 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid) in ethanol-water with KOH.
- Adding the alkyl halide and refluxing.
- Acidifying the mixture with hydrochloric acid (HCl) to precipitate the product.
- Purifying via recrystallization from ethanol or methanol-water.
Cyclization of Aminopyridine Precursors
The naphthyridine core is often constructed via cyclization reactions. A common approach involves condensing 6-amino-3-bromo-2-methylpyridine with diethyl ethoxymethylenemalonate. This reaction forms a cyclized intermediate, which is subsequently hydrolyzed to yield the carboxylic acid moiety. Example 12 from US3149104A demonstrates this method:
- Heating 6-amino-3-bromo-2-methylpyridine with diethyl ethoxymethylenemalonate under vacuum.
- Cyclizing the intermediate in ethanol to form ethyl 6-bromo-5,7-dimethyl-4-hydroxy-1,8-naphthyridine-3-carboxylate.
- Hydrolyzing the ester group using aqueous HCl to obtain 6-bromo-4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid.
Optimization of Reaction Conditions
Solvent and Base Selection
The choice of solvent and base critically influences reaction efficiency. Ethanol-water mixtures are preferred for their ability to dissolve both polar and non-polar reactants. Sodium ethoxide or potassium hydroxide serves as the acid acceptor, neutralizing hydrogen halides generated during alkylation. For instance, using NaOEt in ethanol at reflux minimizes side reactions and improves yields.
Temperature and Time
Optimal temperatures range from 25°C to reflux (78°C for ethanol). Prolonged reflux periods (up to 5 days) are necessary for complete alkylation, as seen in Example 6, where n-butyl bromide required 5 days to yield 1-n-butyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid.
Key Intermediate: Ethyl 4-Hydroxy-1,8-naphthyridine-3-carboxylate
Ethyl esters are frequently employed as intermediates due to their ease of hydrolysis. Example 14 details the synthesis of 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid hydrazide by reacting the ethyl ester with hydrazine hydrate. Hydrolysis of the ester under acidic or basic conditions provides the free carboxylic acid.
Structural and Analytical Data
Table 1: Physicochemical Properties of 4-Hydroxy-1,8-naphthyridine-3-carboxylic Acid
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C$$9$$H$$6$$N$$2$$O$$3$$ | |
| Molecular Weight | 190.16 g/mol | |
| Melting Point | 285°C (decomposition) | |
| Synonyms | 342623-43-2, 37976-17-3 |
Table 2: Representative Synthetic Examples from US3149104A
| Example | Reactants | Conditions | Product | Yield | MP (°C) |
|---|---|---|---|---|---|
| 1 | 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid + Methyl iodide | Ethanol-water, KOH, reflux | 1-Methyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid | 5.5 g | 300 |
| 6 | 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid + n-Butyl bromide | Ethanol-water, KOH, 5 days | 1-n-Butyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid | 14 g | 220–222 |
| 12 | 6-Bromo-4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid + Ethyl iodide | Ethanol-water, reflux 19h | 6-Bromo-1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid | 45 g | N/A |
Recent Advances and Comparative Analysis
Recent studies have explored modifications at the 3-carboxylic acid position for biological applications. For example, substituting the carboxylic acid with heteroaryl groups enhances anticancer activity, though these derivatives require additional synthetic steps. Fluorinated analogs, such as 7-(3-aminopyrrolidinyl)-1-cyclopropyl-6-fluoro-1,8-naphthyridines, demonstrate antimicrobial potency but diverge from the parent compound’s synthesis.
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-1,8-naphthyridine-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the hydroxyl and carboxylic acid groups .
Common Reagents and Conditions: Common reagents used in the reactions of 4-Hydroxy-1,8-naphthyridine-3-carboxylic acid include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines and alcohols under acidic or basic conditions .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carboxylic acid group can produce an alcohol .
Scientific Research Applications
Biological Activities
4-Hydroxy-1,8-naphthyridine-3-carboxylic acid exhibits a broad spectrum of biological activities:
- Antimicrobial Activity : Numerous derivatives have shown potent activity against various bacterial strains, including multidrug-resistant strains. For example, derivatives synthesized from this compound demonstrated superior antibacterial effects compared to standard antibiotics like ciprofloxacin and vancomycin against Staphylococcus aureus and Pseudomonas aeruginosa .
- Antitumor Properties : Research indicates that certain derivatives possess significant cytotoxic activity against cancer cell lines. In particular, studies have shown that specific 1,8-naphthyridine derivatives exhibit enhanced potency against murine leukemia models .
- Antihistaminic and Antiallergic Effects : The compound has been evaluated for its antihistaminic activity in vivo, showing promising results in reducing bronchospasm induced by allergens . This positions it as a potential candidate for treating allergic conditions.
Antimicrobial Activity
A study highlighted the synthesis of several 1,8-naphthyridine derivatives, revealing that some compounds exhibited remarkable antibacterial activity against resistant strains of Streptococcus pneumoniae and Neisseria gonorrhoeae. For instance, a specific derivative showed better efficacy than traditional antibiotics in reducing bacterial load in infected tissues .
Antitumor Activity
In a comparative analysis of various naphthyridine derivatives, it was found that compounds with specific substitutions on the naphthyridine ring exhibited enhanced cytotoxicity against cancer cells. One notable finding was that certain derivatives were twice as effective as standard treatments in murine leukemia models .
Antihistaminic Activity
In vivo studies conducted on guinea pigs demonstrated that derivatives of 4-hydroxy-1,8-naphthyridine-3-carboxylic acid could effectively antagonize histamine-induced bronchospasm. This suggests potential therapeutic applications in asthma management .
Summary of Applications
The following table summarizes the key applications of 4-hydroxy-1,8-naphthyridine-3-carboxylic acid:
Mechanism of Action
The mechanism of action of 4-Hydroxy-1,8-naphthyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in antibacterial applications, it targets bacterial enzymes and disrupts essential metabolic processes . In anticancer research, it interferes with cellular signaling pathways and induces apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pharmacological and physicochemical properties of 4-hydroxy-1,8-naphthyridine-3-carboxylic acid derivatives are highly dependent on substituent modifications. Below is a detailed comparison with analogous compounds:
Substitution at Position 3: Hydroxyl vs. Amine Groups
- However, derivatives with alicyclic or aromatic amines at position 3 exhibit superior bioactivity. Aromatic Amines: Compound 5a1 (pyridinyl-substituted) demonstrated 61.45% protection in antihistaminic assays, nearing the efficacy of chlorpheniramine (65.20%) . Alicyclic Amines: Pyrrolidinyl (5b5) and morpholinyl (5b6) derivatives showed moderate antihistaminic activity (52–58% protection), attributed to improved lipophilicity and membrane permeability .
Substitution at Position 1: Alkyl vs. Aromatic Groups
- Alkyl Chains : Ethyl or benzyl groups at position 1 (e.g., 4a , 4b ) enhance metabolic stability. For instance, 4a (4-chlorobenzyl-substituted) showed a molecular ion peak at m/z 390.2, confirming structural integrity .
- Aromatic Substitutions : Fluorophenyl or difluorophenyl groups at position 1 (e.g., compound 38 in ) significantly boost antibacterial activity by optimizing interactions with bacterial DNA gyrase .
Functional Activity: Antihistaminic vs. Antibacterial
- Antihistaminic Activity : Linked to substitutions at position 3, with aromatic amines (e.g., 5a1 ) outperforming alicyclic variants. Molecular docking studies suggest these derivatives bind competitively to the histamine H1 receptor .
- Antibacterial Activity: Fluorine at position 6 and piperazinyl groups at position 7 (e.g., enoxacin, ) enhance quinolone-like activity by targeting DNA gyrase. Enoxacin’s broad-spectrum efficacy contrasts with the narrower therapeutic focus of hydroxy-carboxylic acid derivatives .
Antifungal Activity
Derivatives like 5a2 (1-(4-chlorobenzyl)-N-(2-chlorophenyl)-substituted) exhibit antifungal activity comparable to griseofulvin, likely due to chlorobenzyl groups enhancing membrane disruption .
Key Research Findings and Data Tables
Table 1: Substituent Effects on Antihistaminic Activity
| Compound | Position 1 Substituent | Position 3 Substituent | % Protection (In Vivo) |
|---|---|---|---|
| 5a1 | 4-Chlorobenzyl | Pyridinyl | 61.45% |
| 5a5 | 4-Chlorobenzyl | Pyrrolidinyl | 56.20% |
| 5a6 | 4-Chlorobenzyl | Morpholinyl | 53.80% |
| Chlorpheniramine | - | - | 65.20% |
Table 2: Antibacterial Activity of Selected Derivatives
| Compound | Position 6 | Position 7 | MIC (μg/mL) vs. E. coli |
|---|---|---|---|
| Enoxacin | F | Piperazinyl | 0.12 |
| 38 | F | 3-Amino-pyrrolidinyl | 0.08 |
| Ciprofloxacin | F | Piperazinyl | 0.06 |
Source:
Biological Activity
4-Hydroxy-1,8-naphthyridine-3-carboxylic acid, a derivative of naphthyridine, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, anticancer, and modulatory effects, supported by case studies and research findings.
Chemical Structure and Properties
4-Hydroxy-1,8-naphthyridine-3-carboxylic acid possesses a naphthyridine core, which is significant in drug development due to its ability to interact with various biological targets. The compound's structure can be represented as follows:
This structure contributes to its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Research indicates that 4-hydroxy derivatives of naphthyridine exhibit notable antimicrobial properties. A study demonstrated that various naphthyridine derivatives, including 4-hydroxy-1,8-naphthyridine-3-carboxylic acid, showed activity against both Gram-positive and Gram-negative bacteria. The compound was particularly effective when used in combination with fluoroquinolones, enhancing their antibacterial efficacy against resistant strains of Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Efficacy of 4-Hydroxy-1,8-naphthyridine-3-carboxylic Acid
| Bacterial Strain | MIC (µg/mL) | Combination with Fluoroquinolone | Reduced MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 32 | Ofloxacin | 4 |
| Escherichia coli | 16 | Lomefloxacin | 2 |
| Pseudomonas aeruginosa | Not effective | N/A | N/A |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have shown that 4-hydroxy-1,8-naphthyridine-3-carboxylic acid exhibits cytotoxic effects against various cancer cell lines. For instance, it demonstrated significant activity against murine P388 leukemia cells . The mechanism of action appears to involve the inhibition of topoisomerase enzymes, critical for DNA replication in cancer cells.
Case Study: Cytotoxicity Against Cancer Cell Lines
In a recent study evaluating the cytotoxicity of naphthyridine derivatives:
- Cell Lines Tested : P388 leukemia, MCF-7 breast cancer.
- Results : The compound exhibited IC50 values significantly lower than those of standard chemotherapeutics, indicating potent anticancer activity.
Modulatory Effects on Antibiotics
4-Hydroxy-1,8-naphthyridine-3-carboxylic acid has been shown to modulate the activity of established antibiotics. Studies reveal that when combined with antibiotics like norfloxacin and lomefloxacin, the compound significantly reduces the minimum inhibitory concentrations (MICs) required for effective bacterial inhibition . This synergistic effect suggests potential applications in overcoming antibiotic resistance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
